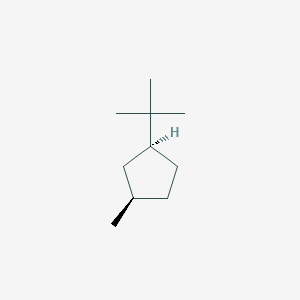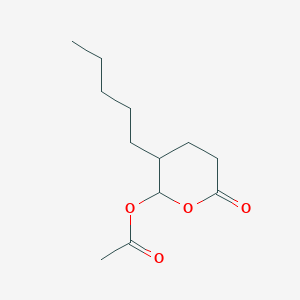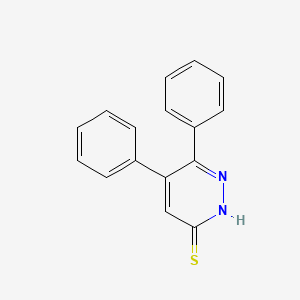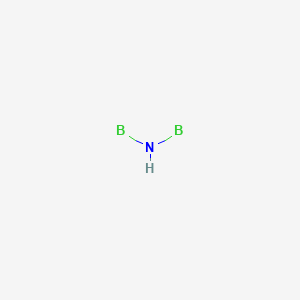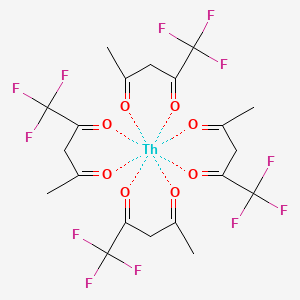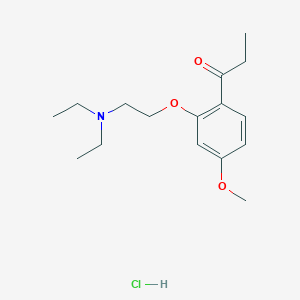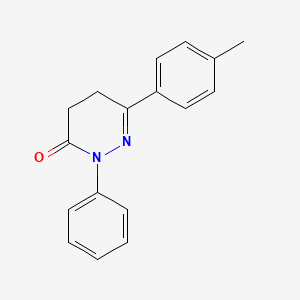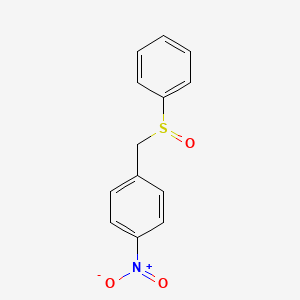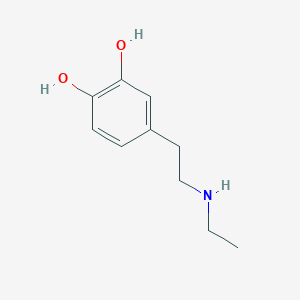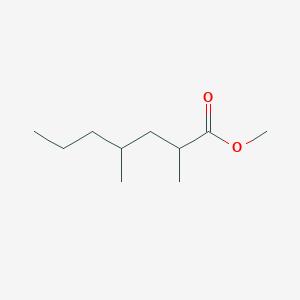
1,2,3,4-Tetrabromo-2,3-dimethylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrabromo-2,3-dimethylbutane is an organobromine compound with the molecular formula C6H10Br4. It is a derivative of butane, where four bromine atoms are substituted at the 1, 2, 3, and 4 positions, and two methyl groups are attached at the 2 and 3 positions. This compound is known for its high bromine content and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrabromo-2,3-dimethylbutane can be synthesized through the bromination of 2,3-dimethylbutane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with efficient mixing and temperature control systems to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrabromo-2,3-dimethylbutane undergoes various chemical reactions, including:
Dehydrobromination: This reaction involves the removal of hydrogen bromide (HBr) to form alkenes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Dehydrobromination: Common reagents include strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt).
Major Products Formed
1,4-Dibromo-2,3-dimethylbuta-1,3-diene: Formed through dehydrobromination.
1,3-Dibromo-2,4-dichloro-2,3-dimethylbutane: Formed through chlorination.
Scientific Research Applications
1,2,3,4-Tetrabromo-2,3-dimethylbutane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrabromo-2,3-dimethylbutane involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. In biological systems, it may inhibit specific enzymes or disrupt cellular processes through its bromine content .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Tribromo-2,3-dimethylbutane: Similar structure but with three bromine atoms instead of four.
1,2,3,4-Tetrabromobutane: Similar structure but without the methyl groups at the 2 and 3 positions.
Uniqueness
1,2,3,4-Tetrabromo-2,3-dimethylbutane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four bromine atoms and two methyl groups makes it a valuable compound for various chemical reactions and industrial applications .
Properties
CAS No. |
24173-07-7 |
|---|---|
Molecular Formula |
C6H10Br4 |
Molecular Weight |
401.76 g/mol |
IUPAC Name |
1,2,3,4-tetrabromo-2,3-dimethylbutane |
InChI |
InChI=1S/C6H10Br4/c1-5(9,3-7)6(2,10)4-8/h3-4H2,1-2H3 |
InChI Key |
LVYRCENOVAOQOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)(C(C)(CBr)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


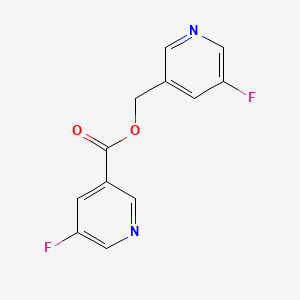

![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)
